molecular formula C19H24N2O3S B296279 N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Cat. No. B296279
M. Wt: 360.5 g/mol
InChI Key: IBQKFRWLRQMDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as "DMSPEA" and is a member of the sulfonamide family of compounds.

Mechanism of Action

The exact mechanism of action of DMSPEA is not fully understood, but it is believed to act on the GABAergic system in the brain. The compound has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and resulting in its anticonvulsant effects. Additionally, DMSPEA has been shown to inhibit the activity of COX-2, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMSPEA has been shown to exhibit a range of biochemical and physiological effects. In animal models, the compound has been shown to reduce seizure activity and increase the threshold for seizures. Additionally, DMSPEA has been shown to exhibit analgesic effects, reducing pain in animal models. The compound has also been shown to exhibit anti-inflammatory effects, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSPEA for lab experiments is its relatively simple synthesis process, which allows for easy production of the compound in a laboratory setting. Additionally, the compound has been shown to exhibit potent anticonvulsant and analgesic effects, making it a promising candidate for further research in these areas. However, one of the limitations of DMSPEA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DMSPEA. One potential area of research is the development of novel derivatives of the compound with improved solubility and pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DMSPEA and its potential applications in the treatment of epilepsy, pain, and cancer. Finally, research is needed to determine the safety and efficacy of DMSPEA in humans, which will be necessary for its eventual clinical use.

Synthesis Methods

The synthesis of DMSPEA involves a multistep process that starts with the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride to produce N-(2,5-dimethylphenyl)methanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride to produce N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, which is the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

DMSPEA has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. The compound has been shown to exhibit potent anticonvulsant activity in animal models, making it a promising candidate for the treatment of epilepsy. Additionally, DMSPEA has been shown to exhibit analgesic and anti-inflammatory properties, suggesting its potential use as a painkiller. The compound has also been studied for its potential applications in the treatment of cancer, as it has been shown to exhibit cytotoxic activity against various cancer cell lines.

properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

InChI

InChI=1S/C19H24N2O3S/c1-15-9-10-16(2)18(13-15)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)

InChI Key

IBQKFRWLRQMDSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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